

A Technical Guide to the Chemical Properties of 1-Cyclohexenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-cyclohexenylboronic Acid

Cat. No.: B1350886

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For researchers, scientists, and professionals in drug development, **1-cyclohexenylboronic acid** and its derivatives are valuable reagents in organic synthesis. This guide provides an in-depth overview of the core chemical properties, reactivity, and handling of **1-cyclohexenylboronic acid**, with a focus on its application in cross-coupling reactions.

Core Chemical and Physical Properties

1-Cyclohexenylboronic acid is a white solid organic compound.^[1] While specific quantitative data such as melting point and pKa are not readily available in the literature, its properties can be inferred from its structure and comparison with similar boronic acids. Its pinacol ester, 1-cyclohexen-1-yl-boronic acid pinacol ester, is a more commonly used and stable liquid derivative for which more extensive data is available.^[2]

Table 1: Physical and Chemical Properties of **1-Cyclohexenylboronic Acid** and its Pinacol Ester

Property	1-Cyclohexenylboronic Acid	1-Cyclohexen-1-yl-boronic acid pinacol ester
Molecular Formula	C ₆ H ₁₁ BO ₂ [1]	C ₁₂ H ₂₁ BO ₂
Molecular Weight	125.96 g/mol [1]	208.10 g/mol
Appearance	Solid [1]	Clear colorless to tan liquid [2]
CAS Number	89490-05-1	141091-37-4
Melting Point	Data not available	Data not available
Boiling Point	Data not available	232.0 ± 33.0 °C (Predicted) [2]
Density	Data not available	0.968 g/cm ³ [2]
Flash Point	Not applicable [1]	103.9 °C (219.0 °F)
Solubility	Expected to have high solubility in ethers and ketones, moderate in chloroform, and low in hydrocarbons. [3][4]	Generally has better solubility than the parent acid in organic solvents. [3][4]
pKa	Estimated to be in the range of 8-10 in aqueous solution, similar to other boronic acids. [5]	Not applicable
Storage Temperature	Data not available	2-8°C

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of **1-cyclohexenylboronic acid**. Below are the expected spectral features based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)	Multiplicity	Protons Assigned	Notes
~6.5 - 7.0	m	=CH-	Vinylic proton adjacent to the boron atom.
~4.5 - 5.5	br s	B(OH) ₂	Broad singlet for the hydroxyl protons, which can exchange with D ₂ O.
~2.0 - 2.3	m	Allylic CH ₂	Protons on the carbon adjacent to the double bond.
~1.5 - 1.8	m	CH ₂	Remaining methylene protons on the cyclohexene ring.

Table 3: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (ppm)	Carbon Assigned	Notes
~140 - 150	=C-B	Vinylic carbon attached to boron. The signal may be broad due to quadrupolar relaxation of the boron nucleus.
~130 - 140	=CH-	Vinylic carbon with a proton.
~25 - 35	Allylic CH ₂	Allylic carbon atom.
~20 - 30	CH ₂	Remaining sp ³ hybridized carbons in the ring.

Table 4: Predicted FTIR (Fourier-Transform Infrared) Spectroscopy Data

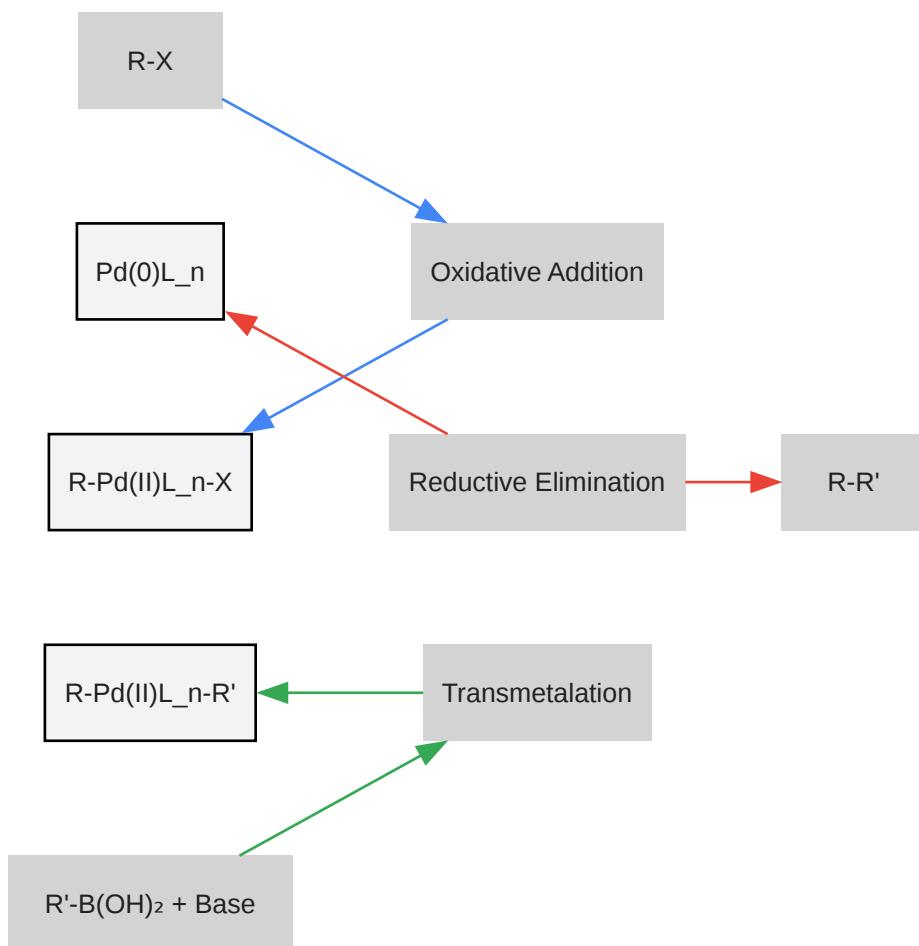
Wavenumber (cm ⁻¹)	Vibration	Notes
~3200 - 3600	O-H stretch	Broad peak characteristic of the hydroxyl groups of the boronic acid.
~2800 - 3000	C-H stretch (sp ³)	For the CH ₂ groups in the cyclohexene ring.
~3000 - 3100	C-H stretch (sp ²)	For the vinylic C-H bond.
~1640 - 1680	C=C stretch	Alkene double bond stretching.
~1310 - 1380	B-O stretch	Characteristic stretching vibration for the boron-oxygen bond. ^[6]

Chemical Reactivity and Applications

The primary application of **1-cyclohexenylboronic acid** in synthetic chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and advanced materials.

Suzuki-Miyaura Cross-Coupling Reaction

In the Suzuki-Miyaura reaction, **1-cyclohexenylboronic acid** reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new C-C bond.^[7] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.



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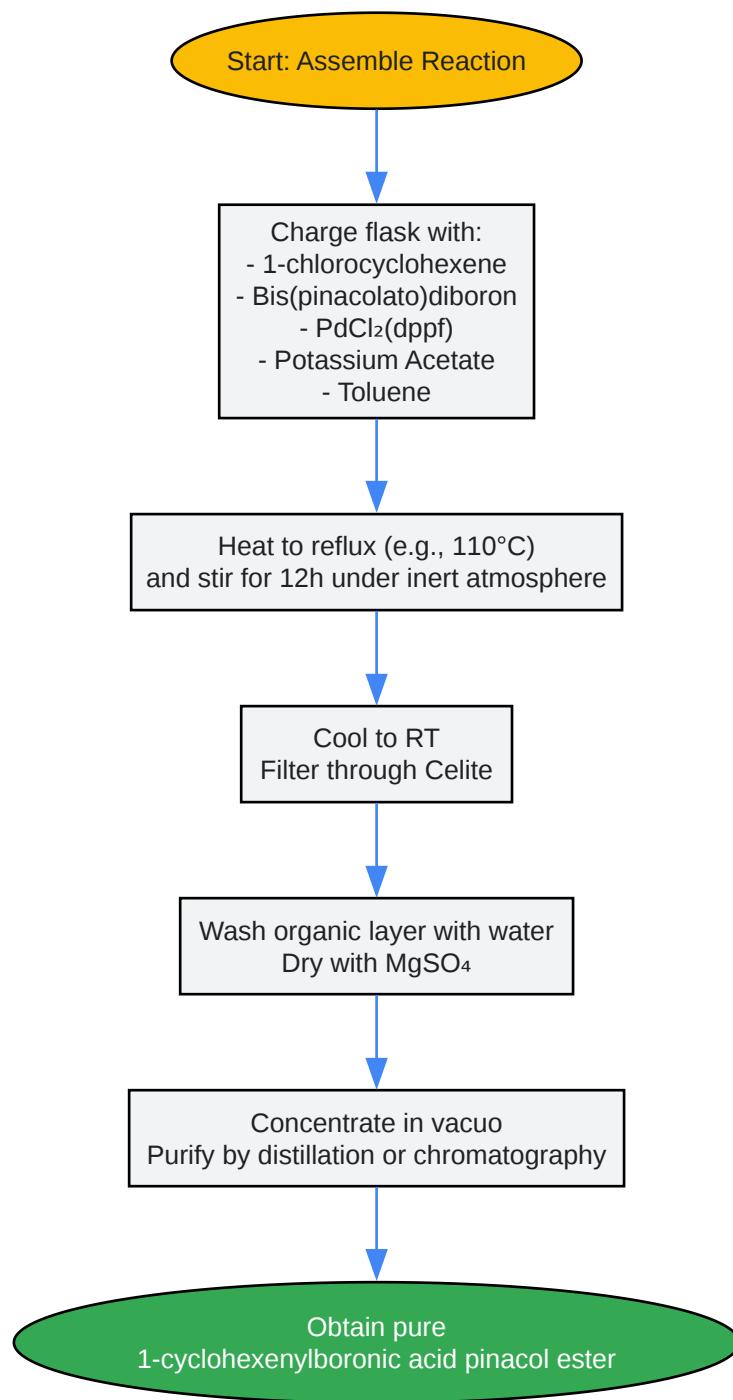
Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application of **1-cyclohexenylboronic acid** in research and development.

Synthesis of 1-Cyclohexen-1-yl-boronic acid pinacol ester

A common method for the synthesis of the more stable pinacol ester of **1-cyclohexenylboronic acid** involves a palladium-catalyzed coupling of 1-chlorocyclohexene with bis(pinacolato)diboron.[8][9]

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Synthesis Workflow for the Pinacol Ester

Protocol:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chlorocyclohexene (1.0 equiv), bis(pinacolato)diboron (1.05 equiv), a palladium catalyst such as $\text{PdCl}_2(\text{dppf})$ (e.g., 2 mol%), and a base like potassium acetate (3.0 equiv).^[8]
- Solvent Addition: Add a suitable anhydrous solvent, such as toluene, under an inert atmosphere (e.g., argon or nitrogen).
- Reaction: Heat the mixture to reflux (approximately 110°C) and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.^[8]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.
- Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 1-cyclohexen-1-yl-boronic acid pinacol ester.

Representative Suzuki-Miyaura Coupling with an Aryl Bromide

Protocol:

- Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), **1-cyclohexenylboronic acid** (1.2 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv).
- Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
- Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

- Reaction: Heat the mixture to a temperature between 80-100°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.

Safety and Handling

Proper handling and storage of **1-cyclohexenylboronic acid** and its derivatives are crucial for laboratory safety.

- General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids are sensitive to moisture and can undergo dehydration to form boroxines. The pinacol ester is generally more stable and less prone to dehydration.[\[2\]](#)
- In case of exposure:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.
 - Skin: Wash off with soap and plenty of water.
 - Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

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- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of 1-Cyclohexenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1350886#1-cyclohexenylboronic-acid-chemical-properties\]](https://www.benchchem.com/product/b1350886#1-cyclohexenylboronic-acid-chemical-properties)

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